Kinase Selectivity Profile Inferred from Piperazinylpyrimidine Scaffold vs. Benchmark S6K1 Inhibitor PF-4708671
No direct kinase profiling data for CAS 2640902-81-2 were identified. However, the structurally related S6K1 inhibitor PF-4708671 (2-{[4-(5-ethylpyrimidin-4-yl)piperazin-1-yl]methyl}-5-(trifluoromethyl)-1H-benzimidazole) demonstrates a Ki of 20 nM against S6K1 and >100-fold selectivity over RSK1/2 and S6K2, with ≤27% inhibition of 85 other kinases at 1 µM . The target compound differs by replacing the benzimidazole with a 5-fluoro-2,6-dimethylpyrimidine, a modification that, by class-level inference, could shift kinase selectivity due to altered hinge-binding interactions [1].
| Evidence Dimension | Kinase selectivity (S6K1 Ki and kinome-wide selectivity) |
|---|---|
| Target Compound Data | Not directly measured |
| Comparator Or Baseline | PF-4708671: S6K1 Ki = 20 nM, IC50 = 160 nM; MSK1 IC50 = 950 nM; RSK1 IC50 = 4.7 µM; ≤27% inhibition of 85 other kinases at 1 µM |
| Quantified Difference | Structural difference (5-fluoro-2,6-dimethylpyrimidine vs. 5-trifluoromethylbenzimidazole) precludes direct quantitative comparison; selectivity profile likely differs |
| Conditions | In vitro kinase assays; PF-4708671 data from Sigma-Aldrich product specification based on published literature |
Why This Matters
For researchers studying S6K1-dependent pathways, selecting the correct ethylpyrimidine isomer and pyrimidine substitution pattern is critical because the fluorinated dimethylpyrimidine may confer different hinge-binding geometry and selectivity than the benzimidazole in PF-4708671, directly impacting experimental interpretation.
- [1] Russu, W. A. & Shallal, H. M. Piperazinylpyrimidine analogues as protein kinase inhibitors. US Patent 8,609,672 B2, 2013. View Source
